Cas no 1805248-72-9 (Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)

Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate
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- インチ: 1S/C10H9BrFNO4/c1-2-17-10(14)5-7-8(11)3-6(12)4-9(7)13(15)16/h3-4H,2,5H2,1H3
- InChIKey: PDXMYMMBOPOJGX-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1CC(=O)OCC)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 297
- XLogP3: 2.7
- トポロジー分子極性表面積: 72.1
Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013016461-250mg |
Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate |
1805248-72-9 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013016461-500mg |
Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate |
1805248-72-9 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
Alichem | A013016461-1g |
Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate |
1805248-72-9 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
Ethyl 2-bromo-4-fluoro-6-nitrophenylacetateに関する追加情報
Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate (CAS No. 1805248-72-9): A Comprehensive Overview
Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate (CAS No. 1805248-72-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its bromo, fluoro, and nitro functional groups make it a versatile building block for designing complex chemical entities.
The growing interest in Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate can be attributed to its potential applications in drug discovery and material science. Researchers are increasingly exploring its utility in the development of novel therapeutics, particularly in the areas of anti-inflammatory and antimicrobial agents. The compound's electron-withdrawing groups enhance its reactivity, making it a valuable candidate for cross-coupling reactions and other advanced synthetic methodologies.
One of the most frequently asked questions about Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate is its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in organic solvents such as dichloromethane, ethyl acetate, and acetonitrile. Its stability is influenced by factors like temperature and pH, which are critical considerations for storage and handling in laboratory settings.
In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate. The demand for sustainable chemical processes has led to the exploration of catalytic methods and solvent-free reactions to minimize environmental impact. This aligns with the broader industry trend toward reducing hazardous waste and improving energy efficiency.
The market dynamics for Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate are shaped by its increasing adoption in academic and industrial research. Suppliers and manufacturers are focusing on high-purity grades to meet the stringent requirements of pharmaceutical applications. Additionally, advancements in analytical techniques, such as HPLC and NMR spectroscopy, have enabled more precise characterization of this compound, ensuring consistent quality and performance.
Another area of interest is the structure-activity relationship (SAR) studies involving Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate. By modifying its functional groups, scientists aim to enhance its bioactivity and selectivity for specific targets. This approach is particularly relevant in the design of next-generation drugs with improved efficacy and reduced side effects.
From a regulatory perspective, Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate is subject to standard laboratory safety protocols. Proper personal protective equipment (PPE) and ventilation are recommended when handling this compound to ensure safe usage. Its classification and handling guidelines are consistent with those of similar organic intermediates.
In summary, Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate (CAS No. 1805248-72-9) is a promising compound with diverse applications in medicinal chemistry and materials science. Its unique properties and reactivity profile make it a valuable tool for researchers aiming to develop innovative solutions in these fields. As the scientific community continues to explore its potential, this compound is expected to play an increasingly important role in advancing chemical research and development.
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